3,4-dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone

Catalog No.
S2677497
CAS No.
339025-76-2
M.F
C15H10Cl2N4
M. Wt
317.17
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-dichlorobenzenecarbaldehyde N-(4-quinazolinyl)...

CAS Number

339025-76-2

Product Name

3,4-dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone

IUPAC Name

N-[(E)-(3,4-dichlorophenyl)methylideneamino]quinazolin-4-amine

Molecular Formula

C15H10Cl2N4

Molecular Weight

317.17

InChI

InChI=1S/C15H10Cl2N4/c16-12-6-5-10(7-13(12)17)8-20-21-15-11-3-1-2-4-14(11)18-9-19-15/h1-9H,(H,18,19,21)/b20-8+

InChI Key

QBSKJAJKLCDFAG-DNTJNYDQSA-N

SMILES

C1=CC=C2C(=C1)C(=NC=N2)NN=CC3=CC(=C(C=C3)Cl)Cl

Solubility

not available

Application in Pharmacology: Antimicrobial Activity

Scientific Field: Pharmacology Summary of Application: The antimicrobial properties of the compound are explored for the development of new antibiotics. Methods of Application:

Application in Medicinal Chemistry: Targeted Cancer Therapy

Scientific Field: Medicinal Chemistry Summary of Application: The compound’s affinity for specific cancer cell receptors is exploited in targeted cancer therapy, aiming to minimize side effects and improve treatment efficacy. Methods of Application:

3,4-dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone is a chemical compound characterized by its unique molecular structure, which includes a dichlorobenzene moiety and a quinazolinyl hydrazone group. Its molecular formula is C15H11Cl2N4C_{15}H_{11}Cl_{2}N_{4}, with a molecular weight of approximately 317.2 g/mol . This compound features two chlorine atoms attached to the benzene ring, which influences its reactivity and biological properties.

, including:

  • Condensation Reactions: The hydrazone group can participate in condensation reactions with aldehydes or ketones, leading to the formation of more complex structures.
  • Hydrolysis: Under acidic or basic conditions, the hydrazone bond can hydrolyze, yielding the corresponding aldehyde and hydrazine derivatives.
  • Oxidation: The compound may undergo oxidation reactions, particularly affecting the benzene ring and altering its electronic properties.

Research indicates that 3,4-dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone exhibits significant biological activity. It has been studied for its potential as:

  • Antimicrobial Agent: Evidence suggests that this compound possesses antimicrobial properties against various pathogens.
  • Anticancer Activity: Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, although further research is needed to elucidate its mechanisms of action.

The synthesis of 3,4-dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone typically involves:

  • Formation of Hydrazone: The reaction between 3,4-dichlorobenzenecarbaldehyde and 4-quinazolinylhydrazine in an appropriate solvent (often ethanol or methanol) under reflux conditions.
  • Purification: The resulting product is purified using recrystallization techniques to obtain a high-purity compound.

This method allows for a relatively straightforward synthesis while ensuring good yields.

3,4-dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone has several applications in:

  • Pharmaceutical Industry: As a potential lead compound for developing new antimicrobial and anticancer drugs.
  • Chemical Research: Utilized in studies exploring new synthetic pathways or as intermediates in organic synthesis.

Interaction studies have shown that 3,4-dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone can interact with various biological targets. Some notable findings include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Binding Affinity: Studies suggest it has a significant binding affinity to certain receptors, which could explain its biological activities.

Several compounds share structural similarities with 3,4-dichlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
3-chlorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazoneC15H11ClN4C_{15}H_{11}ClN_{4}Lacks one chlorine atom; different reactivity profile

XLogP3

5.3

Dates

Modify: 2023-08-16

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